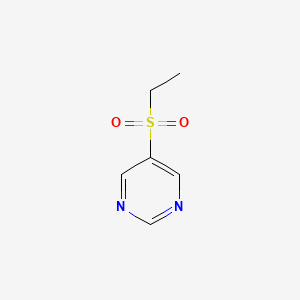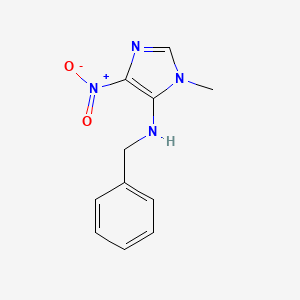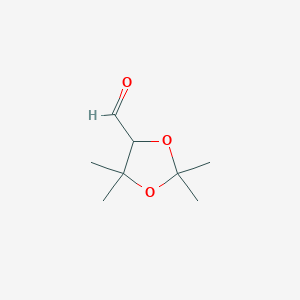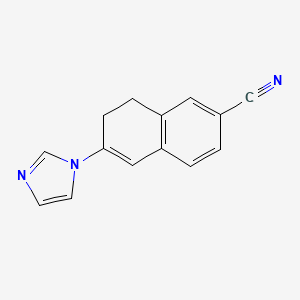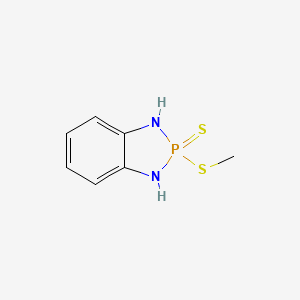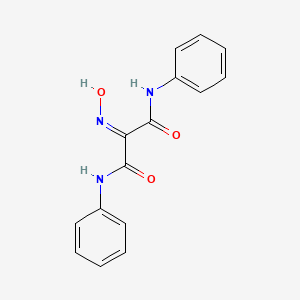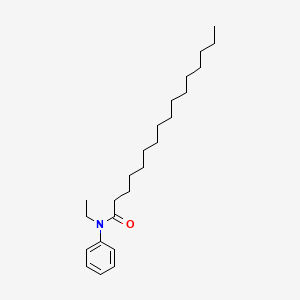![molecular formula C9H7N3O3S B14373470 N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide CAS No. 91870-83-6](/img/structure/B14373470.png)
N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide is a chemical compound with the molecular formula C9H7N3O3S and a molecular weight of 237.24 g/mol . This compound is characterized by the presence of a nitro group attached to a thieno[2,3-b]pyridine ring system, which is further connected to an acetamide group. The unique structure of this compound makes it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide typically involves the reaction of 2-nitrothieno[2,3-b]pyridine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(pyridin-3-yl)acetamide
- N-(Pyridin-2-ylmethyl)acetamide hydrochloride
- N-acetyl-N-(2-nitrothieno[2,3-b]pyridin-3-yl)acetamide
Uniqueness
N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide is unique due to the presence of the nitro group on the thieno[2,3-b]pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
91870-83-6 |
|---|---|
Formule moléculaire |
C9H7N3O3S |
Poids moléculaire |
237.24 g/mol |
Nom IUPAC |
N-(2-nitrothieno[2,3-b]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C9H7N3O3S/c1-5(13)11-7-6-3-2-4-10-8(6)16-9(7)12(14)15/h2-4H,1H3,(H,11,13) |
Clé InChI |
FVNUJDIZHOHBCV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(SC2=C1C=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


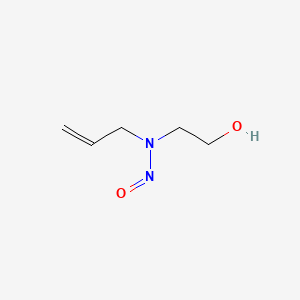
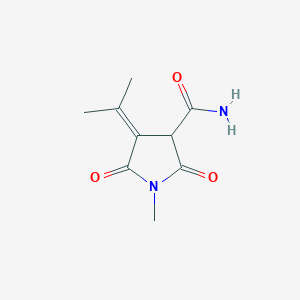
![Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate](/img/structure/B14373400.png)
![N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide](/img/structure/B14373403.png)
